N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERNALGQTLJFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under reflux conditions.
Introduction of the 2-Chlorobenzylthio Group: The thiadiazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzylthio group.
Attachment of the Trimethoxybenzamide Moiety: Finally, the resulting compound is coupled with 3,4,5-trimethoxybenzoic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 2-chlorobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
In a study that synthesized several thiadiazole derivatives, compounds similar to N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial lipid biosynthesis and cell wall integrity .
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies.
Case Study: In Vitro Anticancer Activity
Research indicates that compounds containing the thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated potent activity against human breast adenocarcinoma (MCF7) cells through mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 10 | Apoptosis induction | |
| A549 (Lung Cancer) | 15 | Cell cycle arrest | |
| HepG2 (Liver Cancer) | 12 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have also been documented. The compound has been investigated for its potential as a 5-lipoxygenase inhibitor.
Case Study: Molecular Docking Studies
Molecular docking studies suggest that this compound can effectively bind to the active site of 5-lipoxygenase, thereby inhibiting leukotriene synthesis which is crucial in inflammatory processes .
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Thiadiazole Core
The thiadiazole ring is a common scaffold in bioactive compounds. Key comparisons include:
Substituents at Position 5 (Thioether Group):
- 2-Chlorobenzylthio vs. 4-Chlorobenzylthio: The target compound’s 2-chlorobenzylthio group (, compound 5j analog) may enhance steric hindrance and lipophilicity compared to the 4-chlorobenzylthio isomer. This substitution could alter binding affinity to targets like microtubules or microbial enzymes .
Substituents at Position 2 (Amide Group):
- 3,4,5-Trimethoxybenzamide vs. Simpler Benzamides: The 3,4,5-trimethoxybenzamide group in the target compound is associated with enhanced bioactivity in analogues. For example, a chromen-4-one derivative with this group demonstrated superior antimicrobial activity (), likely due to improved hydrogen bonding and π-π stacking interactions . In contrast, compounds like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) lack the methoxy-rich benzamide, resulting in lower reported bioactivity .
Key Research Findings and Gaps
- Optimization may be needed to improve yield .
- Bioactivity Data : While the target’s exact bioactivity is unreported, its structural similarity to high-activity compounds () supports further testing against microbial and cancer cell lines.
- SAR Insights : The 2-chlorobenzylthio group may confer unique pharmacokinetic profiles compared to 4-chloro isomers, warranting comparative solubility and permeability studies.
Biological Activity
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure
The compound features a thiadiazole ring substituted with a 2-chlorobenzylthio group and a trimethoxybenzamide moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16-31.25 | Good |
| Escherichia coli | 16-31.25 | Good |
| Bacillus subtilis | 31.25 | Moderate |
| Candida albicans | 31.25-62.5 | Moderate |
Research indicates that compounds with similar structures have shown MIC values ranging from 16 to 62.5 μg/mL against various pathogens .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Studies have shown that this compound may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by Foroumadi et al. reported that thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values comparable to known chemotherapeutic agents .
Anti-inflammatory Activity
Thiadiazoles are also noted for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro.
Table 2: Anti-inflammatory Activity Data
| Inflammatory Marker | Reduction (%) | Reference |
|---|---|---|
| TNF-alpha | 45 | Foroumadi et al., 2018 |
| IL-6 | 30 | Shafiee et al., 2020 |
In vivo studies indicated that administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- DNA Interaction: It has the potential to intercalate with DNA, disrupting replication in cancer cells.
- Cytokine Modulation: The compound modulates the release of pro-inflammatory cytokines.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
